Ebaresdax Hydrochloride

Description

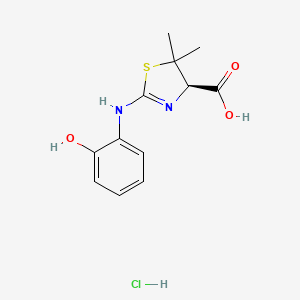

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1334385-87-3 |

|---|---|

Molecular Formula |

C12H15ClN2O3S |

Molecular Weight |

302.78 g/mol |

IUPAC Name |

(4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C12H14N2O3S.ClH/c1-12(2)9(10(16)17)14-11(18-12)13-7-5-3-4-6-8(7)15;/h3-6,9,15H,1-2H3,(H,13,14)(H,16,17);1H/t9-;/m1./s1 |

InChI Key |

LYYYTSUITXPVIS-SBSPUUFOSA-N |

Isomeric SMILES |

CC1([C@H](N=C(S1)NC2=CC=CC=C2O)C(=O)O)C.Cl |

Canonical SMILES |

CC1(C(N=C(S1)NC2=CC=CC=C2O)C(=O)O)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Ebaresdax Hydrochloride: A Technical Overview of its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebaresdax hydrochloride (also known as ACP-044) is an investigational, orally bioavailable, small molecule that was under development for the treatment of acute and chronic pain.[1][2][3] It represents a novel, first-in-class approach as a non-opioid redox modulator.[1][2][3] This technical guide provides a comprehensive overview of the publicly available information regarding the core mechanism of action of this compound, with a focus on its role in modulating oxidative stress.

Core Mechanism of Action: Redox Modulation

The primary mechanism of action of this compound is believed to be the modulation of redox pathways involved in pain signaling.[1][2][4] It is proposed to function by reducing elevated levels of reactive oxygen and nitrogen species (RONS), with a particular focus on peroxynitrite.[1][4][5]

Tissue injury and inflammation trigger an overproduction of RONS, leading to a state of oxidative and nitroxidative stress.[5] These reactive species, including peroxynitrite, are thought to contribute significantly to the generation and maintenance of pain through several downstream effects:

-

Peripheral and Central Nerve Sensitization: RONS can directly sensitize nociceptors, the specialized sensory neurons that detect painful stimuli, leading to a lower threshold for pain activation and an exaggerated pain response.

-

Cytotoxicity: Excessive levels of RONS can cause cellular damage and death, contributing to the inflammatory response and pain.

-

Inflammation: RONS play a crucial role as signaling molecules in the inflammatory cascade, perpetuating the inflammatory state and associated pain.

By reducing the levels of these reactive species, this compound is hypothesized to mitigate these downstream effects, thereby producing an analgesic effect.[1][4]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound is believed to exert its effects.

Caption: Proposed mechanism of action of this compound.

Quantitative Data

The available quantitative data for this compound is limited. The following table summarizes the key findings from preclinical and clinical studies.

| Parameter | Value | Study Type | Source(s) |

| IC50 for Peroxynitrite Oxidation Inhibition (derived by SIN-1) | 3.7 ± 0.80 µM | In vitro Assay | [1] |

| IC50 for Peroxynitrite-Mediated Cytotoxicity Inhibition | 0.13 ± 0.02 µM | In vitro Assay | [1] |

| Phase 2 Clinical Trial (Acute Postoperative Pain - Bunionectomy) | |||

| Primary Endpoint: Cumulative Pain Intensity Score Difference vs. Placebo (400 mg, 4x daily) | -10.5 points | Clinical Trial | [1] |

| Statistical Significance (p-value) | 0.1683 (Not Significant) | Clinical Trial | [1][6] |

Experimental Protocols

Detailed experimental protocols for the preclinical assays are not publicly available. However, the design of the Phase 2 clinical trial for acute postoperative pain has been described.

Phase 2 Clinical Trial in Acute Postoperative Pain (Bunionectomy) - Study Design

The following workflow diagram outlines the key stages of the Phase 2 clinical trial (NCT04883238).

Caption: Workflow of the Phase 2 clinical trial for Ebaresdax in acute pain.

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group clinical trial.[1][7]

-

Participants: 239 patients undergoing bunionectomy on one foot.[2][3][6]

-

Intervention: Patients were randomized to one of three arms:

-

This compound (ACP-044) 1600 mg once daily.

-

This compound (ACP-044) 400 mg four times daily.

-

Placebo.

-

-

Dosing Regimen: The first dose was administered prior to surgery, with treatment continuing for a total of four days.[2][3]

-

Primary Endpoint: The primary outcome was the comparison of cumulative pain intensity scores over 24 hours between the treatment arms and the placebo arm.[1][6] Pain intensity was self-reported by patients using a Numeric Rating Scale (NRS).

Development Status and Conclusion

The development of this compound (ACP-044) for acute postoperative pain was discontinued by Acadia Pharmaceuticals in August 2022, following the failure of the Phase 2 bunionectomy study to meet its primary endpoint.[8] The company was also investigating the compound for chronic pain associated with osteoarthritis, though the results of that trial are not detailed in the available information.[2][6]

References

- 1. acadia.com [acadia.com]

- 2. hcplive.com [hcplive.com]

- 3. Acadia’s Star CerSci Acquisition Fails First Test in Acute Pain - BioSpace [biospace.com]

- 4. Acadia Pharmaceuticals Announces Top-Line Results from Phase 2 Study Evaluating ACP-044 for the Treatment of Acute Postoperative Pain | Nasdaq [nasdaq.com]

- 5. Ebaresdax - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. fiercebiotech.com [fiercebiotech.com]

In-Depth Technical Guide: ACP-044 and its Modulation of Reactive Oxygen Species in Pain Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACP-044, also known as ebaresdax, is a novel, orally bioavailable, non-opioid small molecule under investigation for the treatment of pain. Its mechanism of action is believed to be centered on the modulation of reactive oxygen species (ROS), specifically targeting peroxynitrite (ONOO-), a potent oxidant implicated in the pathophysiology of pain. This technical guide provides a comprehensive overview of the core mechanism of ACP-044, summarizing available quantitative data, detailing experimental methodologies, and visualizing the proposed signaling pathways.

Core Mechanism of Action: Modulation of Reactive Oxygen Species

ACP-044 is classified as a Radical Species Decomposition Accelerant (RSDAx). Its primary mechanism is thought to involve the modulation of redox pathways integral to pain signaling by reducing elevated levels of reactive oxygen and nitrogen species, with a particular focus on peroxynitrite.[1][2] Tissue injury and inflammation lead to an overproduction of these reactive species, which can result in peripheral and central nerve sensitization, cytotoxicity, and the amplification of pain signals.[2][3]

Targeting Peroxynitrite

Peroxynitrite is a powerful oxidant and nitrating agent formed from the reaction of superoxide (O₂⁻) and nitric oxide (NO). It plays a significant role in various pathological conditions, including pain, by causing lipid peroxidation, DNA damage, and protein nitration, leading to cellular dysfunction and apoptosis. ACP-044 is designed to accelerate the decomposition of peroxynitrite, thereby mitigating its damaging effects.

Quantitative Data

The following tables summarize the available quantitative data for ACP-044 from in vitro and clinical studies.

Table 1: In Vitro Efficacy of ACP-044 (Ebaresdax)

| Assay | Target | IC50 (µM) | Source |

| Peroxynitrite Oxidation Inhibition (derived by SIN-1) | Peroxynitrite | 3.7 ± 0.80 | |

| Peroxynitrite-Mediated Cytotoxicity Inhibition | Peroxynitrite-induced cell death | 0.13 ± 0.02 |

Table 2: Phase 1 Clinical Trial Data for CT-044 (ACP-044)

| Study Type | Dosing Cohorts | Status | Source |

| Single-Ascending Dose (SAD) | 150 mg, 450 mg, 1100 mg, 2000 mg (oral) | Completed | |

| Multiple-Ascending Dose (MAD) | 200 mg, 400 mg, 600 mg (three times daily) | Completed |

Table 3: Phase 2 Clinical Trial in Acute Postoperative Pain (Bunionectomy)

| Treatment Arm | Primary Endpoint (Cumulative Pain Intensity Scores over 24h vs. Placebo) | p-value | Effect Size | Source |

| ACP-044 1600 mg once daily | Not Met | - | - | [2][3] |

| ACP-044 400 mg four times daily (every 6 hours) | Trend favoring ACP-044 (-10.5 points) but not statistically significant | 0.1683 | 0.219 | [2][3] |

Experimental Protocols

Detailed experimental protocols for the key preclinical and clinical studies are outlined below.

In Vitro Peroxynitrite Scavenging Assay (General Protocol)

While the specific protocol used for ACP-044 has not been publicly disclosed, a general Evans Blue bleaching assay for peroxynitrite scavenging activity is described below. This method is commonly used to assess the peroxynitrite scavenging capacity of a compound.

Objective: To determine the ability of a test compound to scavenge peroxynitrite in vitro.

Materials:

-

50 mM Phosphate Buffer (pH 7.4)

-

0.1 mM DTPA (diethylenetriaminepentaacetic acid)

-

90 mM NaCl

-

5 mM KCl

-

12.5 µM Evans Blue

-

Test compound (e.g., ACP-044) at various concentrations

-

1 mM Peroxynitrite solution

-

Reference compound (e.g., Gallic acid)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, DTPA, NaCl, KCl, and Evans Blue.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the peroxynitrite solution to a final volume of 1 mL.

-

Incubate the mixture at 25°C for 30 minutes.

-

Measure the absorbance of the solution at 611 nm using a spectrophotometer.

-

The percentage of peroxynitrite scavenging is calculated by comparing the absorbance of the test samples to a blank sample (without the test compound).

In Vivo Animal Models of Pain

ACP-044 has demonstrated efficacy in preclinical animal models of inflammatory, neuropathic, and incisional pain.

3.2.1. Post-Incisional Pain Model (General Protocol)

Objective: To evaluate the analgesic efficacy of ACP-044 in a model of postoperative pain.

Animal Model: Typically, rats or mice are used.

Procedure:

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent.

-

Incision: Make a longitudinal incision through the skin, fascia, and muscle of the plantar aspect of the hind paw.

-

Suturing: Suture the skin using standard surgical procedures.

-

Drug Administration: Administer ACP-044 (or vehicle control) orally at predetermined doses and time points (e.g., before or after the incision).

-

Behavioral Testing: Assess pain behavior at various time points post-incision using methods such as the von Frey test for mechanical allodynia.

-

Von Frey Test: Apply calibrated von Frey filaments to the plantar surface of the incised paw. The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications.

-

Data Analysis: Compare the paw withdrawal thresholds between the ACP-044-treated groups and the vehicle-treated group. A significant increase in the withdrawal threshold in the treated group indicates an analgesic effect. In a nonclinical animal model, a single 30 mg/kg oral dose of ACP-044 was reported to completely prevent the development of incisional hyperalgesia for at least three days.

Phase 2 Clinical Trial in Acute Postoperative Pain (Bunionectomy)

Objective: To evaluate the efficacy and safety of ACP-044 for the treatment of acute pain following bunionectomy surgery.

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Participants: 239 patients undergoing bunionectomy.[2]

Treatment Arms:

-

ACP-044 1600 mg administered once daily.[2]

-

ACP-044 400 mg administered four times daily (every six hours).[2]

-

Placebo.[2]

Procedure:

-

The first dose was administered prior to surgery.

-

Treatment continued for four days.

-

Pain intensity was self-reported by patients using a Numeric Rating Scale (NRS) from 0 to 10.[3]

Primary Endpoint: Comparison of cumulative pain intensity scores over a 24-hour period between the ACP-044 treatment arms and the placebo arm.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to ACP-044.

Caption: Proposed mechanism of action of ACP-044 in modulating pain signaling.

Caption: Workflow for the Phase 2 clinical trial of ACP-044 in acute postoperative pain.

Conclusion

ACP-044 represents a novel approach to pain management by targeting the underlying oxidative stress that contributes to pain sensitization. While the Phase 2 trial in acute postoperative pain did not meet its primary endpoint, the trend towards efficacy in the multiple-dosing arm and the strong preclinical data warrant further investigation, particularly in chronic pain conditions such as osteoarthritis, where oxidative stress is a key pathological driver. Further research is needed to fully elucidate the downstream signaling pathways modulated by ACP-044 and to determine its full therapeutic potential.

References

- 1. An integrated review on new targets in the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Peroxisome Proliferator-Activated Receptor γ Coactivator 1α Activates Vascular Endothelial Growth Factor That Protects Against Neuronal Cell Death Following Status Epilepticus through PI3K/AKT and MEK/ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Ebaresdax Hydrochloride: A Potent Peroxynitrite Scavenger for Neuropathic Pain

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ebaresdax hydrochloride (formerly known as ACP-044) is an investigational small molecule that has garnered attention for its potential therapeutic applications, particularly in the management of pain. Central to its mechanism of action is its potent ability to scavenge peroxynitrite, a highly reactive and cytotoxic species implicated in the pathophysiology of numerous diseases, including neuropathic pain, inflammation, and neurodegeneration. This technical guide provides a comprehensive overview of the available data on the peroxynitrite scavenging activity of this compound, its effects on cellular signaling, and the experimental methodologies relevant to its evaluation.

Peroxynitrite (ONOO⁻) is a powerful oxidant formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide radicals (O₂•⁻)[1]. Under pathological conditions, the overproduction of these radical precursors leads to an accumulation of peroxynitrite, which can inflict cellular damage through various mechanisms, including lipid peroxidation, DNA damage, and the nitration of tyrosine residues in proteins. Tyrosine nitration can alter protein function and disrupt critical signaling pathways, contributing to cellular dysfunction and apoptosis[1][2]. This compound has emerged as a promising agent that can directly counteract the deleterious effects of peroxynitrite.

Quantitative Data on Peroxynitrite Scavenging by this compound

The primary quantitative data available for this compound's activity against peroxynitrite comes from in vitro assays. These studies have demonstrated its efficacy in both inhibiting peroxynitrite-induced oxidation and protecting cells from peroxynitrite-mediated cytotoxicity. The key findings are summarized in the table below.

| Assay Type | Parameter | Value (µM) | Source |

| Peroxynitrite Oxidation Inhibition | IC₅₀ | 3.7 ± 0.80 | [3] |

| Peroxynitrite-Mediated Cytotoxicity Protection | IC₅₀ | 0.13 ± 0.02 | [3] |

Table 1: In Vitro Efficacy of this compound against Peroxynitrite

Experimental Protocols

While the specific, detailed experimental protocols used to generate the IC₅₀ values for this compound are proprietary and not publicly available in peer-reviewed literature, it is possible to outline generalized methodologies based on standard laboratory practices for assessing peroxynitrite scavenging and cytoprotection. The data for this compound was likely generated using assays similar to the ones described below.

Peroxynitrite Oxidation Inhibition Assay (Dihydrorhodamine 123 Assay)

This assay is a common method to quantify the scavenging of peroxynitrite in a cell-free system. It relies on the oxidation of a non-fluorescent probe, dihydrorhodamine 123 (DHR 123), into the highly fluorescent rhodamine 123 by peroxynitrite. A scavenger will compete with DHR 123 for peroxynitrite, thus reducing the rate of fluorescent product formation.

Materials:

-

Dihydrorhodamine 123 (DHR 123)

-

Peroxynitrite (ONOO⁻) solution

-

SIN-1 (a peroxynitrite donor)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black microplates

-

Fluorescence microplate reader

Protocol:

-

A stock solution of DHR 123 is prepared in dimethyl sulfoxide (DMSO).

-

Working solutions of this compound are prepared at various concentrations in PBS.

-

In each well of a 96-well plate, the following are added:

-

PBS buffer

-

DHR 123 solution (final concentration typically 5-10 µM)

-

Varying concentrations of this compound or vehicle control.

-

-

The reaction is initiated by the addition of a peroxynitrite donor, such as SIN-1, or authentic peroxynitrite.

-

The plate is incubated at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

-

The fluorescence of rhodamine 123 is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

The percentage of inhibition of DHR 123 oxidation is calculated for each concentration of this compound relative to the vehicle control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Peroxynitrite-Mediated Cytotoxicity Assay

This assay assesses the ability of a compound to protect cells, often neuronal cells, from death induced by peroxynitrite. Cell viability is measured after exposure to a peroxynitrite donor in the presence or absence of the test compound.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

-

Cell culture medium and supplements

-

SIN-1 (peroxynitrite donor)

-

This compound

-

Cell viability reagent (e.g., MTT, resazurin, or a lactate dehydrogenase release assay kit)

-

96-well clear cell culture plates

-

Spectrophotometer or fluorescence/luminescence plate reader

Protocol:

-

Cells are seeded into 96-well plates and allowed to adhere and grow for 24 hours.

-

The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. Cells are pre-incubated for a short period (e.g., 1-2 hours).

-

SIN-1 is added to the wells (excluding the untreated control wells) to a final concentration known to induce significant cell death (e.g., 500 µM).

-

The plates are incubated for a further 24-48 hours at 37°C in a CO₂ incubator.

-

After the incubation period, a cell viability reagent is added to each well according to the manufacturer's instructions.

-

The absorbance, fluorescence, or luminescence is measured using a plate reader.

-

The percentage of cell viability is calculated for each concentration of this compound relative to the control wells (untreated and SIN-1 alone).

-

The IC₅₀ value, representing the concentration of this compound that provides 50% protection against SIN-1 induced cytotoxicity, is determined from the dose-response curve.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways involved in peroxynitrite formation and its downstream effects, as well as the generalized workflows for the assays described above.

Caption: Peroxynitrite Formation and Downstream Cellular Effects.

Caption: Generalized Workflow for Peroxynitrite Scavenging Assay.

References

- 1. US11161826B2 - Manufacturing methods and polymorphs of a thiazoline anti-hyperalgesic agent - Google Patents [patents.google.com]

- 2. Peroxynitrite-Induced Neuronal Apoptosis Is Mediated by Intracellular Zinc Release and 12-Lipoxygenase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Ebaresdax Hydrochloride (ACP-044): A Technical Guide for Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ebaresdax hydrochloride (also known as ACP-044) is a novel, orally bioavailable small molecule investigated for its potential analgesic properties. Its proposed mechanism of action as a redox modulator, targeting reactive oxygen and nitrogen species, presents a unique approach to pain management. While clinical trials have explored its efficacy in acute postoperative pain and osteoarthritis, this guide focuses on the potential application and preclinical evaluation of Ebaresdax for neuropathic pain. This document provides a comprehensive overview of its mechanism, detailed experimental protocols for preclinical assessment in neuropathic pain models, and a framework for data presentation. Due to the limited publicly available preclinical data for Ebaresdax in specific neuropathic pain models, this guide serves as a technical blueprint for researchers aiming to investigate compounds with similar mechanisms of action.

Core Mechanism of Action: Redox Modulation

Ebaresdax is believed to exert its effects by modulating redox pathways involved in pain signaling.[1][2] Pathological states, including nerve injury, can lead to an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxynitrite.[1] This increase in oxidative stress is thought to contribute to peripheral and central sensitization, neuroinflammation, and cytotoxicity, all of which are key drivers of neuropathic pain.[1][3] Ebaresdax is proposed to counteract these effects by reducing the levels of these reactive species.[1]

Figure 1: Proposed signaling pathway of Ebaresdax in modulating neuropathic pain.

Preclinical Evaluation of Ebaresdax in Neuropathic Pain Models

To assess the efficacy of a compound like Ebaresdax in neuropathic pain, a series of well-defined preclinical animal models and behavioral tests are essential. The following sections detail the standard experimental protocols.

Animal Models of Neuropathic Pain

The Chronic Constriction Injury (CCI) model is a widely used and validated model to induce neuropathic pain in rodents.[4][5]

Experimental Protocol: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

-

Animal Subjects: Male Sprague-Dawley rats (200-250g) are commonly used.[6] Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Anesthesia and Surgical Preparation: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).[7] Shave the lateral aspect of the thigh of the designated hind limb and sterilize the surgical area with 70% ethanol and povidone-iodine.

-

Sciatic Nerve Exposure: Make a small incision in the skin and underlying biceps femoris muscle to expose the common sciatic nerve.[4][7]

-

Ligation: Proximal to the sciatic trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut suture) around the nerve with approximately 1 mm spacing between them.[4][7] The ligatures should be tightened to the point of causing a slight constriction without arresting epineural blood flow.[4]

-

Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.[5]

-

Post-operative Care: Administer post-operative analgesics as per institutional guidelines for the first 24-48 hours to manage surgical pain. Allow the animals to recover for at least 3-5 days before behavioral testing to allow for the development of neuropathic pain symptoms.[5]

-

Sham Control: A sham-operated group should be included where the sciatic nerve is exposed but not ligated.[7]

Behavioral Assays for Neuropathic Pain

2.2.1. Mechanical Allodynia: Von Frey Test

Mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful, is quantified using von Frey filaments.[6]

Experimental Protocol: Electronic Von Frey Test

-

Acclimation: Place the rats in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes before testing.[8]

-

Stimulation: An electronic von Frey apparatus with a rigid tip is used to apply a gradually increasing force to the plantar surface of the hind paw.[6]

-

Measurement: The force is increased until the rat exhibits a clear withdrawal response (lifting or licking the paw). The electronic system automatically records the force in grams at which the withdrawal occurred. This is the paw withdrawal threshold (PWT).

-

Testing Procedure: Take three to five measurements per paw, with at least a 5-minute interval between measurements, and calculate the average PWT. Test both the ipsilateral (injured) and contralateral (uninjured) paws.[9]

2.2.2. Thermal Hyperalgesia: Hot Plate Test

Thermal hyperalgesia, an increased sensitivity to a painful heat stimulus, can be assessed using the hot plate test.[10][11]

Experimental Protocol: Hot Plate Test

-

Apparatus: A hot plate apparatus consists of a heated metal plate maintained at a constant temperature (e.g., 52-55°C) and a transparent cylinder to confine the animal.[12]

-

Acclimation: Allow the animal to acclimate to the testing room for at least 30-60 minutes.[12]

-

Testing: Place the rat on the hot plate and start a timer. Observe the animal for nocifensive behaviors, such as licking a hind paw or jumping.[10]

-

Measurement: Record the latency (in seconds) to the first clear sign of a pain response.[10] A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.[12]

-

Procedure: A single measurement is typically taken, as repeated exposure can lead to learned responses.[11]

Figure 2: Generalized experimental workflow for preclinical neuropathic pain studies.

Data Presentation and Interpretation

Clear and structured presentation of quantitative data is crucial for the interpretation of preclinical results. The following tables provide templates for summarizing key findings.

Table 1: Effect of Ebaresdax on Mechanical Allodynia in the CCI Model (Illustrative Data)

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - Day 7 Post-CCI | % Reversal of Allodynia |

| Sham + Vehicle | - | 65.2 ± 5.1 | - |

| CCI + Vehicle | - | 15.8 ± 2.3* | 0% |

| CCI + Ebaresdax | 10 | 28.4 ± 3.5# | 25.5% |

| CCI + Ebaresdax | 30 | 42.1 ± 4.8# | 53.2% |

| CCI + Ebaresdax | 100 | 55.7 ± 6.2# | 80.8% |

| CCI + Gabapentin | 100 | 58.9 ± 5.9# | 87.2% |

| Data are presented as mean ± SEM. *p<0.05 vs. Sham; #p<0.05 vs. CCI + Vehicle. |

Table 2: Effect of Ebaresdax on Thermal Hyperalgesia in the CCI Model (Illustrative Data)

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) - Day 7 Post-CCI | % Reversal of Hyperalgesia |

| Sham + Vehicle | - | 15.1 ± 1.2 | - |

| CCI + Vehicle | - | 6.3 ± 0.8* | 0% |

| CCI + Ebaresdax | 10 | 8.2 ± 0.9# | 21.6% |

| CCI + Ebaresdax | 30 | 10.5 ± 1.1# | 47.7% |

| CCI + Ebaresdax | 100 | 12.8 ± 1.3# | 73.9% |

| CCI + Gabapentin | 100 | 13.5 ± 1.4# | 81.8% |

| Data are presented as mean ± SEM. *p<0.05 vs. Sham; #p<0.05 vs. CCI + Vehicle. |

Conclusion and Future Directions

This compound, with its novel redox-modulating mechanism, represents an interesting approach for the treatment of neuropathic pain. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of Ebaresdax and other compounds targeting oxidative stress in neuropathic pain. While clinical trials for other pain indications have not met their primary endpoints, further investigation in well-characterized preclinical models of neuropathic pain is warranted to fully elucidate the potential of this therapeutic strategy. Future research should focus on dose-response relationships, pharmacokinetic/pharmacodynamic modeling, and the exploration of its efficacy in a broader range of neuropathic pain models.

Figure 3: Logical relationships of common preclinical pain models.

References

- 1. acadia.com [acadia.com]

- 2. Acadia’s Star CerSci Acquisition Fails First Test in Acute Pain - BioSpace [biospace.com]

- 3. Decoding the mechanism of proanthocyanidins in central analgesia: redox regulation and KCNK3 blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 7. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]

- 8. Von Frey test [bio-protocol.org]

- 9. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hot plate test - Wikipedia [en.wikipedia.org]

- 11. Hot plate test [panlab.com]

- 12. maze.conductscience.com [maze.conductscience.com]

Ebaresdax Hydrochloride: A Technical Overview of a Novel Peroxynitrite Scavenger

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

Ebaresdax hydrochloride (also known as ACP-044) is a novel, orally administered, non-opioid analgesic agent that has been under investigation for the treatment of both acute and chronic pain. Developed as a first-in-class redox modulator, its mechanism of action centers on the inhibition of reactive oxygen species (ROS), specifically by scavenging peroxynitrite. This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, biological activity, and the experimental protocols relevant to its evaluation.

Introduction: Targeting Nitroxidative Stress in Pain

Chronic pain is a significant global health issue, and the limitations of current analgesic therapies, particularly opioids, have driven the search for novel, non-addictive treatment options. A growing body of evidence implicates nitroxidative stress in the pathophysiology of pain. Nitroxidative stress arises from an imbalance between the production of reactive oxygen and nitrogen species and the biological systems that detoxify these reactive intermediates.

Peroxynitrite (ONOO⁻) is a potent and cytotoxic reactive species formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻). It is a key mediator of cellular damage in a variety of pathological conditions, including neuroinflammation and pain. By causing lipid peroxidation, DNA damage, and protein nitration, peroxynitrite can lead to cellular dysfunction and apoptosis. This compound was developed to directly counter the damaging effects of peroxynitrite.

Mechanism of Action: Scavenging Peroxynitrite

This compound functions as a peroxynitrite scavenger. This targeted action is designed to mitigate the downstream cellular damage caused by this highly reactive molecule. The therapeutic rationale is that by reducing peroxynitrite levels, Ebaresdax can protect cells from nitroxidative stress-induced damage and interrupt the signaling pathways that contribute to the generation and maintenance of pain.

The Role of Peroxynitrite in Cellular Signaling

Peroxynitrite is known to modulate several key signaling pathways, often through the nitration of tyrosine residues on proteins, which can alter their function. This can impact a wide range of cellular processes, including:

-

Inflammatory Cascades: Peroxynitrite can activate pro-inflammatory signaling pathways, leading to the production of cytokines and other inflammatory mediators that contribute to pain.

-

Mitochondrial Dysfunction: As a potent oxidant, peroxynitrite can damage mitochondrial components, leading to impaired energy metabolism and the release of pro-apoptotic factors.

-

Ion Channel Modulation: Peroxynitrite can alter the function of ion channels involved in neuronal excitability and pain signaling.

The following diagram illustrates the central role of peroxynitrite in nitroxidative stress and the proposed point of intervention for this compound.

Caption: Peroxynitrite formation and Ebaresdax's mechanism.

Quantitative Biological Data

Publicly available quantitative data for this compound is limited. The following table summarizes the reported in vitro activity of the compound.

| Assay | IC₅₀ (µM) |

| Peroxynitrite Oxidation Inhibition (SIN-1 derived) | 3.7 ± 0.80 |

| Peroxynitrite-Mediated Cytotoxicity Inhibition | 0.13 ± 0.02 |

Experimental Protocols

While specific, detailed protocols for the evaluation of this compound are not publicly available, this section outlines a general methodology for a key assay used to characterize peroxynitrite scavengers.

Peroxynitrite Scavenging Activity Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxynitrite. Dihydrorhodamine 123 (DHR 123) is a commonly used probe that is non-fluorescent until it is oxidized to the highly fluorescent rhodamine 123.

Objective: To determine the concentration at which a test compound inhibits 50% of the peroxynitrite-induced oxidation of DHR 123 (IC₅₀).

Materials:

-

Dihydrorhodamine 123 (DHR 123)

-

Peroxynitrite (ONOO⁻) solution

-

Test compound (this compound)

-

Positive control (e.g., L-penicillamine)

-

Phosphate buffer (pH 7.4)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of DHR 123 in dimethyl sulfoxide (DMSO).

-

Prepare a series of dilutions of the test compound and positive control in phosphate buffer.

-

The peroxynitrite solution should be handled with care in a fume hood and its concentration determined spectrophotometrically before use.

-

-

Assay Procedure:

-

In a 96-well plate, add the phosphate buffer, DHR 123 solution, and the various concentrations of the test compound or positive control.

-

Initiate the reaction by adding the peroxynitrite solution to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 5 minutes), protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths appropriate for rhodamine 123 (e.g., ~485 nm excitation and ~530 nm emission).

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without peroxynitrite) from all readings.

-

Calculate the percentage of inhibition of DHR 123 oxidation for each concentration of the test compound compared to the control (no test compound).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using a suitable non-linear regression analysis.

-

The following diagram illustrates the general workflow for this assay.

Caption: Workflow for a peroxynitrite scavenging assay.

Discovery and Synthesis

Detailed information regarding the discovery and chemical synthesis of this compound is not publicly available in peer-reviewed literature or patent filings. Pharmaceutical companies often maintain such information as proprietary during the drug development process.

Clinical Development

This compound (ACP-044) has been evaluated in Phase II clinical trials for the treatment of acute postoperative pain following bunionectomy and for pain associated with osteoarthritis of the knee. The outcomes of these trials have not been fully published in peer-reviewed journals.

Conclusion

This compound represents a targeted approach to non-opioid pain management by addressing the role of nitroxidative stress, specifically through the scavenging of peroxynitrite. While the publicly available data is limited, the mechanism of action holds promise for conditions where peroxynitrite-mediated cellular damage is a key pathological driver. Further disclosure of preclinical and clinical data will be necessary to fully evaluate the therapeutic potential of this novel analgesic agent.

Ebaresdax Hydrochloride: A Technical Overview of a Novel Redox-Modulating Analgesic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebaresdax hydrochloride (also known as ACP-044 hydrochloride) is a novel, non-opioid, first-in-class small molecule that has been investigated for the treatment of both acute and chronic pain. Its mechanism of action centers on the modulation of redox pathways involved in pain signaling, specifically by targeting and scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as peroxynitrite. This technical guide provides a comprehensive overview of the chemical structure, properties, and the current understanding of the mechanism of action of this compound, based on publicly available preclinical and clinical data.

Chemical Structure and Properties

This compound possesses a thiazole-4-carboxylic acid core structure. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | (4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid;hydrochloride[1][2] |

| CAS Number | 1334385-87-3[1][2][3] |

| Synonyms | ACP-044 hydrochloride, Ebaresdax (hydrochloride)[1][2] |

| Molecular Formula | C₁₂H₁₅ClN₂O₃S[1][2][3] |

| Molecular Weight | 302.78 g/mol [1][2][3] |

| Chemical Structure |

|

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid[3] | CymitQuimica |

| Purity | 99.11% - 99.77%[3] | CymitQuimica |

| Solubility | Soluble in DMSO | CymitQuimica |

Mechanism of Action: Redox Modulation in Pain Signaling

This compound is characterized as a redox modulator. Its primary mechanism is believed to be the scavenging of reactive oxygen and nitrogen species, with a particular focus on peroxynitrite (ONOO⁻).[4][5] Peroxynitrite is a potent oxidant and nitrating agent formed from the reaction of superoxide (O₂⁻) and nitric oxide (NO). In pathological pain states, elevated levels of peroxynitrite and other ROS/RNS contribute to peripheral and central sensitization through various mechanisms.

The proposed mechanism of action involves the reduction of oxidative and nitrative stress in the pain pathway, thereby mitigating the downstream effects that lead to hyperalgesia and allodynia.

Signaling Pathway of Redox Modulation in Pain

The following diagram illustrates the general signaling pathways involved in pain perception and the points at which reactive oxygen and nitrogen species can exert their effects. Ebaresdax, as a peroxynitrite scavenger, is hypothesized to intervene in these pathological processes.

Preclinical Pharmacology

In vitro studies have demonstrated the ability of Ebaresdax to inhibit peroxynitrite-mediated oxidation and cytotoxicity.

| Assay | IC₅₀ (µM) | Source |

| Peroxynitrite Oxidation Inhibition (SIN-1 derived) | 3.7 ± 0.80 | MedChemExpress[6] |

| Peroxynitrite-Mediated Cytotoxicity Inhibition | 0.13 ± 0.02 | MedChemExpress[6] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the specific assays used for its characterization are not publicly available. However, this section provides general methodologies for the types of experiments likely conducted.

General Synthesis of Thiazolidine-4-Carboxylic Acid Derivatives

The core structure of Ebaresdax can be synthesized via a nucleophilic cyclic condensation reaction. A general procedure is as follows:

-

L-cysteine hydrochloride is dissolved in distilled water.[7]

-

Sodium acetate is added to the solution.[7]

-

An appropriate aldehyde (in the case of Ebaresdax, this would be a precursor to the 2-(2-hydroxyanilino)-5,5-dimethyl moiety) dissolved in ethanol is added to the reaction mixture.[8]

-

The mixture is stirred vigorously at room temperature for approximately 24 hours.[7]

-

Precipitation is induced by placing the reaction vessel in an ice bath.[7]

-

The resulting precipitate is collected by suction filtration and washed with cold ethanol.[7]

This is a generalized protocol and does not represent the specific, optimized synthesis of this compound.

General Protocol for Peroxynitrite Scavenging Assay (Fluorometric)

The ability of a compound to scavenge peroxynitrite can be assessed using a fluorometric assay. A general workflow is outlined below:

Clinical Development

This compound (ACP-044) has been evaluated in Phase 2 clinical trials for both acute and chronic pain indications.

A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of ACP-044 for acute pain following bunionectomy surgery.[4][5] The trial enrolled 239 patients who received either placebo, 1600 mg of ACP-044 once daily, or 400 mg of ACP-044 four times daily.[5][9] The primary endpoint, a comparison of cumulative pain intensity scores over 24 hours, was not met.[4][9] While a trend towards pain reduction was observed in the 400 mg four-times-daily group, it was not statistically significant (p = 0.1683).[4][9] The drug was reported to be generally well-tolerated with most adverse events being mild to moderate.[4]

Another Phase 2 study was conducted to evaluate ACP-044 in patients with pain associated with osteoarthritis of the knee.[5][10]

Summary and Future Directions

This compound represents a novel approach to pain management by targeting redox-sensitive pathways. Its mechanism as a peroxynitrite scavenger is a departure from traditional analgesic drug classes. While preclinical data demonstrated promising activity, the clinical trial results in acute postoperative pain did not meet the primary efficacy endpoint. The future development of this compound will likely depend on the analysis of the complete dataset from all clinical studies to determine if there are specific pain conditions or patient populations where this mechanism of action may provide a therapeutic benefit. Further research into the role of redox modulation in various pain states is warranted to fully understand the potential of this therapeutic strategy.

References

- 1. This compound | C12H15ClN2O3S | CID 154612937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. searchlf.ama-assn.org [searchlf.ama-assn.org]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Acadia Pharmaceuticals Announces Top-Line Results from Phase 2 Study Evaluating ACP-044 for the Treatment of Acute Postoperative Pain - Acadia Pharmaceuticals Inc. [ir.acadia.com]

- 5. biospace.com [biospace.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pjps.pk [pjps.pk]

- 8. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. hcplive.com [hcplive.com]

ACP-044: A Technical Guide to a Novel Non-Opioid Analgesic Candidate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACP-044, formerly known as CT-044, is a novel, orally bioavailable small molecule developed as a non-opioid analgesic. Its mechanism of action centers on the modulation of redox pathways, specifically by catalyzing the decomposition of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in pain signaling.[1] Despite a promising preclinical profile in various pain models, ACP-044 did not meet its primary endpoint in a Phase 2 clinical trial for acute postoperative pain.[2][3][4] Subsequently, Acadia Pharmaceuticals discontinued the development of ACP-044.[5] This technical guide provides a comprehensive overview of the available data on ACP-044, including its proposed mechanism of action, preclinical rationale, clinical trial findings, and detailed experimental protocols, to serve as a valuable resource for the scientific community.

Introduction

The urgent need for effective, non-addictive pain therapeutics has driven significant research into novel analgesic mechanisms. Opioids, the current mainstay for moderate to severe pain, carry a high risk of addiction, abuse, and overdose.[3] ACP-044 emerged as a potential alternative by targeting a key mediator of oxidative stress involved in pain perception.[1] This document synthesizes the publicly available scientific and clinical information on ACP-044.

Mechanism of Action: Redox Modulation

ACP-044 is designed as a peroxynitrite decomposition catalyst.[1] Peroxynitrite is a potent oxidant and nitrating agent formed from the reaction of superoxide and nitric oxide.[4] In pathological pain states, elevated levels of peroxynitrite and other reactive oxygen and nitrogen species are thought to contribute to peripheral and central sensitization, neuroinflammation, and cytotoxicity, all of which can intensify pain.[4][6] By accelerating the decomposition of peroxynitrite, ACP-044 was hypothesized to reduce nociceptive signaling and produce an analgesic effect.[7]

Signaling Pathway

The proposed signaling pathway for ACP-044's action is centered on mitigating the downstream effects of peroxynitrite.

References

- 1. Orally-Bioavailable Peroxynitrite Decomposition Catalyst Targeting Post-Surgical Pain - Scott Dax [grantome.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Acadia’s Star CerSci Acquisition Fails First Test in Acute Pain - BioSpace [biospace.com]

- 4. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. acadia.com [acadia.com]

- 7. hcplive.com [hcplive.com]

Ebaresdax Hydrochloride and Oxidative Stress in Neurons: An In-depth Technical Guide

A Note on the Subject Compound: Initial research into "Ebaresdax hydrochloride" (also known as ACP-044) reveals it as a compound with analgesic properties, primarily investigated for pain management.[1][2][3] It has been shown to inhibit peroxynitrite-mediated cytotoxicity.[1] However, publicly available research specifically detailing its effects on oxidative stress in neurons is limited.

Conversely, the structurally related and extensively studied compound, Edaravone , is a potent free radical scavenger approved for treating neurodegenerative diseases where oxidative stress is a key pathological feature.[4][5] Given the thematic overlap and the wealth of available data, this guide will focus on the mechanisms and effects of Edaravone and its enhanced formulation, Edaravone Dexborneol, on neuronal oxidative stress. This information is likely to be of significant interest to the target audience of researchers and drug development professionals.

Executive Summary

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical factor in the pathogenesis of numerous neurodegenerative diseases.[4][6] Neurons are particularly vulnerable to oxidative damage due to their high metabolic rate and limited regenerative capacity.[4] Edaravone has emerged as a significant neuroprotective agent that directly mitigates oxidative stress.[4][6][7] This technical guide provides a comprehensive overview of the interaction between Edaravone and its derivatives with oxidative stress pathways in neurons, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling mechanisms.

Quantitative Data on the Effects of Edaravone and Edaravone Dexborneol

The following tables summarize the quantitative effects of Edaravone and Edaravone Dexborneol on various markers of oxidative stress and neuronal damage as reported in preclinical studies.

Table 1: Effect of Edaravone and Edaravone Dexborneol on Oxidative Stress Markers

| Compound | Model | Brain Region | Marker | Result | Reference |

| Edaravone Dexborneol | Rat Subarachnoid Hemorrhage (SAH) | Cortex & Hippocampus | Total Antioxidant Capability (TAC) | Significantly increased vs. vehicle | [8] |

| Edaravone Dexborneol | Rat Subarachnoid Hemorrhage (SAH) | Cortex & Hippocampus | Malondialdehyde (MDA) | Significantly decreased vs. vehicle | [8] |

| Edaravone Dexborneol | Rat Subarachnoid Hemorrhage (SAH) | CA1 Hippocampus & Basal Cortex | 4-Hydroxynonenal (4-HNE) | Significantly inhibited expression vs. vehicle | [8] |

| Edaravone | Mouse Sleep Deprivation | Hippocampus | Superoxide Dismutase (SOD) | Enhanced activity | [9] |

| Edaravone | Mouse Sleep Deprivation | Hippocampus | Glutathione Peroxidase (GPx) | Enhanced activity | [9] |

| Edaravone | Mouse Sleep Deprivation | Hippocampus | Malondialdehyde (MDA) | Reduced levels | [9] |

| Edaravone | Mouse Transient Focal Ischemia | Brain Penumbra | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Significantly suppressed accumulation | [10] |

Table 2: Neuroprotective Effects of Edaravone and Edaravone Dexborneol

| Compound | Model | Brain Region | Marker | Result | Reference |

| Edaravone Dexborneol | Rat Subarachnoid Hemorrhage (SAH) | CA1 Hippocampus & Basal Cortex | Cleaved Caspase-3 Positive Neurons | Significantly decreased ratio vs. vehicle; greater effect than Edaravone alone in hippocampus | [8] |

| Edaravone | TDP-43 Proteinopathy Model (Neuronal Cells) | - | Cell Viability | Concentration-dependent protection against neurotoxic insult (≥10 μmol/L) | [11] |

| Edaravone | Mouse Transient Focal Ischemia | - | Infarct Volume | Significantly reduced, even when administered 6 hours post-ischemia | [10] |

Key Signaling Pathways in Neuroprotection by Edaravone

Edaravone exerts its neuroprotective effects through multiple mechanisms, primarily centered on scavenging free radicals but also involving the modulation of key intracellular signaling pathways.

Direct Radical Scavenging and Inhibition of Lipid Peroxidation

The primary mechanism of Edaravone is its function as a potent free radical scavenger.[4][5][7] It donates an electron to neutralize highly reactive species like hydroxyl radicals (•OH) and peroxynitrite (ONOO-), which are major contributors to neuronal damage in ischemic and neurodegenerative conditions.[4][7] This action inhibits the chain reaction of lipid peroxidation, protecting the integrity of neuronal cell membranes.[4]

Nrf2-Mediated Antioxidant Response

Edaravone has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12] Under conditions of oxidative stress, Edaravone promotes the dissociation of Nrf2 from its inhibitor, Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ebaresdax - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 5. alsnewstoday.com [alsnewstoday.com]

- 6. Exploring the Mechanism of Edaravone for Oxidative Stress in Rats with Cerebral Infarction Based on Quantitative Proteomics Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Edaravone Dexborneol Treatment Attenuates Neuronal Apoptosis and Improves Neurological Function by Suppressing 4-HNE-Associated Oxidative Stress After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ahajournals.org [ahajournals.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Preclinical Pharmacology of ACP-044: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACP-044 is a novel, first-in-class, orally bioavailable small molecule developed for the treatment of pain. Its mechanism of action is believed to be through the modulation of redox pathways involved in pain signaling.[1] Classified as a Reactive Species Decomposition Accelerant (RSDAx), ACP-044 is designed to reduce elevated levels of reactive oxygen and nitrogen species, such as peroxynitrite, which are implicated in the sensitization of pain pathways.[1][2] Developed initially by CerSci Therapeutics and later acquired by Acadia Pharmaceuticals, ACP-044 showed promise in preclinical models of incisional, inflammatory, and neuropathic pain.[2] However, the clinical development program for ACP-044 was discontinued following a Phase 2 trial for acute postoperative pain that did not meet its primary endpoint. This whitepaper provides a comprehensive overview of the available preclinical pharmacology of ACP-044, including its mechanism of action, pharmacokinetic profile, and safety data, based on publicly accessible information.

Introduction

Pain management remains a significant challenge in modern medicine, with a pressing need for novel, non-opioid analgesics. ACP-044 was developed to address this need through a unique mechanism of action targeting nitroxidative stress, a key contributor to both acute and chronic pain states.[1] Tissue injury and inflammation lead to the overproduction of reactive oxygen and nitrogen species (ROS/RNS), such as superoxide and nitric oxide, which combine to form the highly reactive oxidant peroxynitrite (ONOO⁻).[3][4] Peroxynitrite and other reactive species can lead to peripheral and central nerve sensitization, cytotoxicity, and inflammation, thereby intensifying pain.[1] ACP-044, as a redox modulator, is believed to accelerate the decomposition of these reactive species, thus mitigating their pro-nociceptive effects.

Mechanism of Action

ACP-044 is described as a Reactive Species Decomposition Accelerant (RSDAx).[2] Its primary mechanism is thought to involve the catalytic decomposition of peroxynitrite and other reactive species.[1] This action is hypothesized to prevent the downstream pathological effects of nitroxidative stress that contribute to pain.

The proposed signaling pathway is as follows:

Preclinical Efficacy

While specific quantitative data and detailed experimental protocols from preclinical studies are not publicly available, it has been reported that ACP-044 demonstrated efficacy in rodent models of acute and chronic nociceptive pain.[5] These models include those for inflammatory, neuropathic, and incisional pain.[2] The lack of published data prevents a detailed analysis of dose-response relationships, therapeutic indices, and comparative efficacy.

The typical workflow for assessing a compound like ACP-044 in preclinical pain models would likely follow the logical progression outlined below.

Pharmacokinetics and Drug Metabolism

Pharmacokinetic parameters for ACP-044 have been characterized in humans. While detailed preclinical pharmacokinetic data from animal models is not available, the human data provides valuable insights into the compound's profile.

Table 1: Human Pharmacokinetic Parameters of ACP-044

| Parameter | Value | Species |

| Mean Clearance (CL/F) | 6.04 to 11.3 L/h | Human |

| Mean Half-life (t½) | 1.6 to 3.2 hours | Human |

| Plasma Protein Binding | 88% (at 10 µM) | Human |

| Volume of Distribution (Vd) | <30 L | Human |

| Primary Route of Elimination | Hepatic metabolism and renal excretion | Human |

| Unchanged in Urine | ~35% | Human |

| Data sourced from a Phase 2 clinical trial protocol.[5] |

Nonclinical assessments of ACP-044's interaction with cytochrome P450 (CYP) enzymes and various drug transporters indicated a low potential for drug-drug interactions at the concentrations tested.

Table 2: In Vitro Inhibition of CYP Isozymes and Transporters by ACP-044

| Enzyme/Transporter | IC50 (µM) |

| CYP Isozymes | |

| CYP1A2 | >100 |

| CYP2C8 | >100 |

| CYP2C19 | >100 |

| CYP2D6 | >100 |

| CYP3A4 | >100 |

| Transporters | |

| P-gp | >600 |

| OATP1B1 | >600 |

| OATP1B3 | >600 |

| OAT1 | >600 |

| OCT1 | >600 |

| MATE1 | >600 |

| MATE2-K | >600 |

| OAT3 | 174 |

| BCRP | >30 |

| Data sourced from a Phase 2 clinical trial protocol.[5] |

Safety and Tolerability

In single and multiple ascending dose studies in healthy volunteers, ACP-044 was reported to be safe and well-tolerated.[5] In a Phase 2 study in patients with acute postoperative pain, most adverse events were mild-to-moderate, and there were no serious adverse events related to ACP-044.[1]

Conclusion

ACP-044 represents a novel approach to pain management by targeting the underlying nitroxidative stress that contributes to the sensitization of pain pathways. Its unique mechanism as a Reactive Species Decomposition Accelerant showed promise in preclinical models. However, the translation of this preclinical efficacy to a clinical setting for acute postoperative pain was not successful, leading to the discontinuation of its development. The publicly available data on ACP-044 provides a foundational understanding of its pharmacology, but a more in-depth assessment is limited by the lack of detailed, peer-reviewed publications of its preclinical data.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of ACP-044 are not available in the public domain. The following are generalized methodologies that are standard in the field for the types of studies that were likely conducted.

7.1 In Vivo Pain Models (General Methodology)

-

Inflammatory Pain (e.g., Complete Freund's Adjuvant - CFA Model):

-

A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) or thermal stimulus (e.g., Hargreaves test) is taken.

-

CFA is injected into the plantar surface of the hind paw of rodents to induce inflammation.

-

At a predetermined time post-CFA injection (e.g., 24 hours), when hyperalgesia has developed, ACP-044 or vehicle is administered (e.g., orally).

-

Paw withdrawal thresholds are reassessed at various time points after drug administration to determine the analgesic effect.

-

-

Neuropathic Pain (e.g., Chronic Constriction Injury - CCI Model):

-

The sciatic nerve of anesthetized rodents is loosely ligated to induce a nerve injury.

-

Animals are allowed to recover, and neuropathic pain behaviors (e.g., mechanical allodynia) develop over several days to weeks.

-

Baseline pain thresholds are measured before drug administration.

-

ACP-044 or vehicle is administered, and pain thresholds are reassessed at multiple time points.

-

-

Incisional Pain (e.g., Brennan Model):

-

A surgical incision is made on the plantar surface of the hind paw of anesthetized rodents.

-

Post-operative pain behaviors are allowed to develop.

-

ACP-044 or vehicle is administered, and pain responses are measured over time.

-

7.2 In Vitro Reactive Species Scavenging Assay (Conceptual Protocol)

-

A cell-free chemical assay is established to generate a specific reactive oxygen or nitrogen species (e.g., peroxynitrite).

-

A fluorescent or colorimetric probe that reacts with the specific ROS/RNS is included in the assay.

-

ACP-044 is added to the assay at various concentrations.

-

The rate of decomposition of the ROS/RNS is measured by the change in fluorescence or absorbance.

-

An IC50 value, representing the concentration of ACP-044 required to scavenge 50% of the reactive species, can be calculated.

Disclaimer: These protocols are generalized and not specific to the studies conducted on ACP-044. They are provided for illustrative purposes only.

References

- 1. Ebaresdax - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of Reactive Oxygen and Nitrogen Species in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Investigating the Analgesic Effects of Ebaresdax Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebaresdax hydrochloride (formerly known as ACP-044 and CT-044) is a novel, first-in-class, non-opioid analgesic agent developed for the management of both acute and chronic pain. Operating as a reactive species decomposition accelerant (RSDAx), its primary mechanism of action involves the modulation of redox pathways by targeting and accelerating the decomposition of peroxynitrite (ONOO⁻), a potent reactive oxygen species (ROS). Overproduction of ROS, a condition known as oxidative stress, is a key pathological driver in the sensitization of neurons and the amplification of pain signaling in various inflammatory and neuropathic pain states. This technical guide provides a comprehensive overview of the preclinical data and experimental protocols related to the investigation of this compound's analgesic properties. While a Phase 2 clinical trial for acute postoperative pain did not meet its primary endpoint, the preclinical evidence suggests a potential role for this molecule in other pain modalities.

Introduction

The quest for effective and safe non-opioid analgesics remains a critical priority in modern medicine. This compound emerged as a promising candidate from the pipeline of CerSci Therapeutics, later acquired by Acadia Pharmaceuticals. Its unique mechanism as a redox modulator sets it apart from traditional analgesics that primarily target opioid receptors or cyclooxygenase enzymes. By neutralizing peroxynitrite, this compound is designed to interrupt the downstream signaling cascades that lead to neuronal hyperexcitability and pain perception. This document serves as an in-depth technical resource, summarizing the available preclinical evidence for the analgesic effects of this compound and detailing the methodologies employed in these foundational studies.

Mechanism of Action: A Redox Modulator Approach

This compound functions as a catalyst in the decomposition of peroxynitrite, a highly reactive nitrogen species formed from the reaction of superoxide and nitric oxide. In pathological pain states, the excessive production of peroxynitrite contributes to cellular damage, inflammation, and the sensitization of nociceptive pathways.

The proposed mechanism involves the following key steps:

-

Increased Oxidative Stress: Tissue injury, inflammation, or nerve damage leads to an overproduction of superoxide (O₂⁻) and nitric oxide (NO).

-

Peroxynitrite Formation: Superoxide and nitric oxide rapidly react to form peroxynitrite (ONOO⁻).

-

Neuronal Sensitization: Peroxynitrite directly and indirectly activates and sensitizes transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, on nociceptive neurons. It also causes nitration of key proteins involved in pain signaling.

-

This compound Intervention: this compound facilitates the isomerization of peroxynitrite to the less reactive nitrate (NO₃⁻), thereby mitigating its damaging effects.

-

Reduced Nociception: By decreasing the peroxynitrite load, this compound is hypothesized to reduce the activation and sensitization of nociceptors, leading to an analgesic effect.

Methodological & Application

Application Note: A Proposed HPLC Method for the Analysis of Ebaresdax Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ebaresdax hydrochloride. Due to the current lack of publicly available, validated HPLC methods for this compound, a robust and reliable method has been developed based on the physicochemical properties of this compound and common practices in pharmaceutical analysis. This application note provides a comprehensive protocol, including chromatographic conditions, sample preparation, and system suitability criteria. The described method is intended to serve as a starting point for researchers and analysts working with this compound, and it should be fully validated in the user's laboratory to ensure its suitability for the intended application.

Introduction

This compound is an analgesic compound that has been studied for its potential in treating painful diabetic neuropathy. As with any pharmaceutical compound in development, a reliable analytical method is crucial for quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their impurities. This document outlines a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Proposed HPLC Method

The proposed method utilizes a C18 stationary phase with a gradient elution of a buffered mobile phase and an organic modifier. This approach is designed to provide good peak shape and resolution for the polar, aromatic structure of this compound.

Chromatographic Conditions

| Parameter | Proposed Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (based on typical UV absorbance for similar structures) |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for n=6 injections) |

Experimental Protocol

Apparatus and Materials

-

HPLC system with a gradient pump, autosampler, column oven, and UV detector.

-

C18 column (4.6 x 150 mm, 5 µm).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC grade acetonitrile, water, and trifluoroacetic acid.

-

This compound reference standard.

Preparation of Solutions

-

Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Degas before use.

-

Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Degas before use.

-

Diluent: Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Sample Solution (100 µg/mL): Prepare the sample solution at a target concentration of 100 µg/mL of this compound in the diluent. The exact preparation will depend on the formulation being tested (e.g., tablets, capsules). For bulk drug, the preparation is the same as the standard solution.

Analytical Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes.

-

Perform a blank injection (diluent) to ensure a clean baseline.

-

Inject the standard solution six times and verify that the system suitability criteria are met.

-

Inject the sample solutions.

-

Calculate the concentration of this compound in the samples by comparing the peak area of the sample with the peak area of the standard.

Visualizations

Application Notes and Protocols: In Vivo Dosing of Ebaresdax Hydrochloride in Rats

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for conducting in vivo dosing studies of Ebaresdax hydrochloride in rat models. This compound is identified as a reactive oxygen species (ROS) inhibitor, a class of compounds with therapeutic potential in conditions associated with high oxidative stress.[1] Given the limited publicly available preclinical data for this specific compound, this document presents generalized protocols for pharmacokinetic and toxicological evaluation based on established methodologies for novel small molecules. The provided experimental designs, data presentation tables, and workflow diagrams serve as a foundational guide for researchers initiating preclinical evaluation of this compound or similar ROS inhibitors.

Introduction

Reactive oxygen species (ROS) are key signaling molecules in various physiological processes. However, their overproduction can lead to oxidative stress, a condition implicated in the pathophysiology of numerous diseases.[2] this compound is a small molecule designed to inhibit ROS, suggesting its potential therapeutic utility in managing diseases driven by oxidative damage.[3] Preclinical in vivo studies in rodent models, such as rats, are a critical step in the drug development pipeline to characterize the pharmacokinetic (PK) profile, assess the safety, and establish the therapeutic window of novel compounds. This document outlines standardized protocols for conducting such studies for this compound.

Mechanism of Action: Reactive Oxygen Species Inhibition

This compound functions as a reactive oxygen species inhibitor.[3] The overproduction of ROS can lead to cellular damage and contribute to various pathological states. By inhibiting ROS, this compound is hypothesized to mitigate this damage. The signaling pathway diagram below illustrates a generalized cascade where an ROS inhibitor might act.

Caption: Generalized signaling pathway for ROS-mediated cellular damage and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for initial in vivo assessments of this compound in rats. Doses and sampling times should be optimized based on in vitro data and preliminary dose-range finding studies.

Single-Dose Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in rats after a single administration.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

This compound

-

Vehicle for formulation (e.g., 0.5% w/v carboxymethylcellulose in water)

-

Dosing gavage needles (for oral administration) or syringes and catheters (for intravenous administration)

-

Blood collection tubes (e.g., with K2EDTA anticoagulant)

-

Centrifuge

-

Freezer (-80°C)

-

Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Protocol:

-

Acclimate rats for at least 7 days prior to the study.

-

Fast animals overnight (with free access to water) before dosing.

-

Divide rats into two groups for oral (PO) and intravenous (IV) administration (n=3-5 per group).

-

Prepare a formulation of this compound at the desired concentration.

-

Administer a single dose of this compound (e.g., 10 mg/kg PO and 2 mg/kg IV).

-

Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process blood samples by centrifugation to obtain plasma.

-

Store plasma samples at -80°C until bioanalysis.

-

Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters using appropriate software.

Repeated-Dose Subacute Toxicology Study

Objective: To evaluate the potential toxicity of this compound after repeated daily administration for 28 days.

Materials:

-

Male and female Sprague-Dawley rats (6-8 weeks old)

-

This compound

-

Vehicle for formulation

-

Equipment for clinical observations (e.g., weighing scales)

-

Hematology and clinical chemistry analyzers

-

Necropsy instruments

-

Formalin and other fixatives for histopathology

Protocol:

-

Acclimate rats for at least 7 days.

-

Randomly assign animals to control (vehicle) and treatment groups (e.g., low, mid, and high dose) with equal numbers of males and females in each group (n=10/sex/group).

-

Administer this compound or vehicle daily via oral gavage for 28 consecutive days.

-

Conduct daily clinical observations for signs of toxicity.

-

Record body weights weekly.

-

At the end of the treatment period, collect blood samples for hematology and clinical chemistry analysis.

-

Perform a thorough necropsy on all animals.

-

Record organ weights (e.g., liver, kidneys, spleen, heart, brain).

-

Collect and preserve tissues in formalin for histopathological examination.

-

Analyze all collected data to identify any dose-related adverse effects.

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate interpretation and comparison.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Unit | Oral (e.g., 10 mg/kg) | Intravenous (e.g., 2 mg/kg) |

| Cmax | ng/mL | [Insert Value] | [Insert Value] |

| Tmax | h | [Insert Value] | [Insert Value] |

| AUC(0-t) | ngh/mL | [Insert Value] | [Insert Value] |

| AUC(0-inf) | ngh/mL | [Insert Value] | [Insert Value] |

| t1/2 | h | [Insert Value] | [Insert Value] |

| CL | L/h/kg | [Insert Value] | [Insert Value] |

| Vd | L/kg | [Insert Value] | [Insert Value] |

| F (%) | % | [Insert Value] | N/A |

Table 2: Summary of Findings from a 28-Day Repeated-Dose Toxicology Study in Rats

| Parameter | Control (Vehicle) | Low Dose (e.g., X mg/kg) | Mid Dose (e.g., Y mg/kg) | High Dose (e.g., Z mg/kg) |

| Clinical Observations | No abnormalities | [Describe findings] | [Describe findings] | [Describe findings] |

| Body Weight Change (%) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |

| Hematology (Select Parameters) | ||||

| - White Blood Cells (10^9/L) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |

| - Red Blood Cells (10^12/L) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |

| Clinical Chemistry (Select Parameters) | ||||

| - ALT (U/L) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |

| - CREA (µmol/L) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |

| Organ Weights (Select Organs) | ||||

| - Liver (g) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |

| - Kidneys (g) | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] | [Mean ± SD] |

| Histopathology (Summary) | No significant findings | [Describe findings] | [Describe findings] | [Describe findings] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vivo studies described.

Caption: A generalized workflow for in vivo pharmacokinetic and toxicology studies in rats.

References

Application Notes and Protocols: Cell-Based Assays for Peroxynitrite Inhibition by ACP-044

For Researchers, Scientists, and Drug Development Professionals

Introduction